molecular formula C18H18N6O2 B4362665 1-METHYL-N~3~,N~5~-BIS(2-PYRIDYLMETHYL)-1H-PYRAZOLE-3,5-DICARBOXAMIDE

1-METHYL-N~3~,N~5~-BIS(2-PYRIDYLMETHYL)-1H-PYRAZOLE-3,5-DICARBOXAMIDE

Cat. No.: B4362665
M. Wt: 350.4 g/mol
InChI Key: ZCYAQCIVBVQEEZ-UHFFFAOYSA-N
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Description

1-methyl-N,N’-bis(2-pyridinylmethyl)-1H-pyrazole-3,5-dicarboxamide is a complex organic compound that features a pyrazole ring substituted with two pyridinylmethyl groups and two carboxamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-N,N’-bis(2-pyridinylmethyl)-1H-pyrazole-3,5-dicarboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the condensation of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of Pyridinylmethyl Groups: The pyridinylmethyl groups can be introduced via nucleophilic substitution reactions, where pyridine derivatives react with the pyrazole intermediate.

    Formation of Carboxamide Groups: The carboxamide groups are typically introduced through amide bond formation reactions, often using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-methyl-N,N’-bis(2-pyridinylmethyl)-1H-pyrazole-3,5-dicarboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxidized derivatives of the pyrazole ring, while reduction could lead to reduced forms of the carboxamide groups.

Scientific Research Applications

1-methyl-N,N’-bis(2-pyridinylmethyl)-1H-pyrazole-3,5-dicarboxamide has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involved in disease pathways.

    Materials Science: It can be used in the synthesis of novel materials with unique electronic or optical properties.

    Catalysis: The compound can serve as a ligand in catalytic reactions, enhancing the activity and selectivity of metal catalysts.

Mechanism of Action

The mechanism by which 1-methyl-N,N’-bis(2-pyridinylmethyl)-1H-pyrazole-3,5-dicarboxamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. In catalysis, the compound can coordinate to metal centers, influencing the reactivity and selectivity of the catalytic process.

Comparison with Similar Compounds

Similar Compounds

    1-methyl-N,N’-bis(2-pyridinylmethyl)-1H-imidazole-3,5-dicarboxamide: Similar structure but with an imidazole ring instead of a pyrazole ring.

    1-methyl-N,N’-bis(2-pyridinylmethyl)-1H-triazole-3,5-dicarboxamide: Similar structure but with a triazole ring instead of a pyrazole ring.

Uniqueness

1-methyl-N,N’-bis(2-pyridinylmethyl)-1H-pyrazole-3,5-dicarboxamide is unique due to its specific combination of functional groups and ring structure, which can impart distinct chemical and biological properties compared to similar compounds. This uniqueness can be leveraged in various applications, making it a valuable compound for research and development.

Properties

IUPAC Name

1-methyl-3-N,5-N-bis(pyridin-2-ylmethyl)pyrazole-3,5-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N6O2/c1-24-16(18(26)22-12-14-7-3-5-9-20-14)10-15(23-24)17(25)21-11-13-6-2-4-8-19-13/h2-10H,11-12H2,1H3,(H,21,25)(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCYAQCIVBVQEEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C(=O)NCC2=CC=CC=N2)C(=O)NCC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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